Benzo(E)Pyrene

Descripción

Significance of Benzo[e]pyrene (B47544) within Polycyclic Aromatic Hydrocarbon (PAH) Research

The significance of Benzo[e]pyrene in PAH research is intrinsically linked to its close structural relationship and frequent co-occurrence with its highly carcinogenic isomer, Benzo[a]pyrene (B130552) (BaP). mdpi.comnih.gov This makes BeP a crucial compound for comparative toxicological studies. Understanding the subtle yet critical structural differences between these two isomers and their resulting divergent biological activities can provide invaluable insights into the mechanisms of PAH-induced carcinogenesis.

BeP is often used as a benchmark or a less potent counterpart to BaP in studies investigating the structure-activity relationships of PAHs. For instance, research has shown that while both isomers can induce oxidative stress, the effect is weaker with BeP compared to BaP. nih.gov Similarly, BeP has been found to have little to no mutagenic activity in certain assay systems where BaP is a potent mutagen. researchgate.net These comparative data are vital for elucidating the specific molecular features that confer high carcinogenic potential to PAHs.

Furthermore, BeP's presence in various environmental matrices makes it a relevant marker for PAH contamination. Its detection and quantification, often performed alongside BaP and other PAHs, contribute to a more comprehensive risk assessment of environmental exposures.

Current Research Landscape and Knowledge Gaps for Benzo[e]pyrene

The current research landscape for Benzo[e]pyrene is characterized by ongoing efforts to delineate its complete toxicological profile and to understand the nuances of its biological activity, often in direct comparison to Benzo[a]pyrene.

Metabolism and Carcinogenicity: Research has established that the metabolism of BeP is significantly different from that of BaP. While BaP is metabolized to a highly carcinogenic diol epoxide, studies on BeP have shown that it is metabolized to products with little or no mutagenic activity in key assays like the Salmonella typhimurium test. researchgate.net Specifically, the formation of a benzo ring epoxide, a critical step in the activation of many PAHs to their ultimate carcinogenic forms, appears to be lacking in the metabolism of key BeP dihydrodiol metabolites. researchgate.net This difference in metabolic activation is considered a primary reason for the observed low carcinogenic activity of BeP in animal studies. researchgate.net The International Agency for Research on Cancer (IARC) has classified Benzo[e]pyrene as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to insufficient evidence. medicalsciencepulse.com This classification itself highlights a significant knowledge gap.

Other Biological Activities: Recent research has begun to explore biological effects of BeP beyond carcinogenicity. For example, studies have investigated its effects on specific cellular transport proteins. One study found that BeP, similar to BaP, can induce the expression and activity of P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance, in Caco-2 cells. nih.gov However, the study also noted that the oxidative stress induced by BeP was weaker than that caused by BaP. nih.gov

Knowledge Gaps: A primary knowledge gap is the comprehensive understanding of BeP's toxicological effects on various organ systems and its potential role in non-cancer endpoints. While its carcinogenic potential is considered low, its other potential health effects, especially from chronic low-level exposure, are not well-characterized. Further research is needed to:

Fully elucidate the complete metabolic pathway of BeP in human tissues.

Investigate its potential to act as a co-carcinogen or to modulate the carcinogenic activity of other PAHs.

Determine its effects on the endocrine system, immune function, and developmental processes.

Establish a more complete profile of its interaction with cellular receptors and signaling pathways.

The following tables present some of the key comparative data and analytical parameters for Benzo[e]pyrene.

Table 1: Comparative Biological Effects of Benzo[e]pyrene (BeP) and Benzo[a]pyrene (BaP) in Caco-2 Cells

| Biological Endpoint | Benzo[e]pyrene (BeP) | Benzo[a]pyrene (BaP) | Reference |

| P-glycoprotein (P-gp) Induction | Significant increase in expression and activity | Influences efflux transport via P-gp induction | nih.gov |

| Oxidative Stress | Weaker induction | Stronger induction | nih.gov |

| Cellular Glutathione (B108866) (GSH) Content | Decreased to 80% of control | Decreased to 59% of control | nih.gov |

Table 2: Analytical Detection of Benzo[e]pyrene

| Analytical Method | Matrix | Detection Limit | Reference |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence/Ultraviolet Detection | Air | 0.0020 - 0.10 µg per sample | nih.gov |

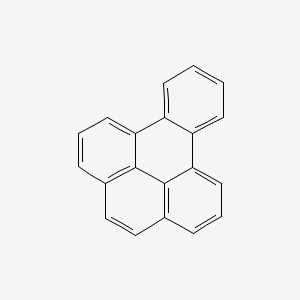

Structure

3D Structure

Propiedades

IUPAC Name |

benzo[e]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVHTIQJNYSSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023764 | |

| Record name | Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[e]pyrene appears as colorless crystals or white crystalline solid. (NTP, 1992), Insoluble in water (0.0063 mg/L at 25 deg C; [ChemIDplus] Fine, slightly yellow crystals; Insoluble in water; [MSDSonline] | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(e)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

918 °F at 760 mmHg (NTP, 1992), 492 °C at 76- mm Hg, BP: 250 °C at 3-4 mm Hg (sublimes) | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water 0.0063 mg/L at 25 °C, 2.9X10-8 mol/L dissolve in water at 25 °C, Soluble in acetone | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 5.7X10-9 mm Hg at 25 °C /extrapolated/ | |

| Record name | Benzo(e)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or plates from benzene, Pale yellow needles (from benzene or methanol), Colorless crystals or white crystalline solid | |

CAS No. |

192-97-2, 73467-76-2 | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[e]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(e)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073467762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[e]pyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[e]pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(E)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63APT6398R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

352 to 354 °F (NTP, 1992), 178-179 °C | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Sources of Benzo E Pyrene

Major Anthropogenic Emission Sources

Human activities are the predominant contributors of Benzo[e]pyrene (B47544) to the environment. These sources are diverse and largely stem from industrial processes, transportation, and lifestyle habits.

Byproducts of Incomplete Combustion Processes

The incomplete burning of organic substances is a primary source of Benzo[e]pyrene. umweltprobenbank.detpsgc-pwgsc.gc.ca This includes the combustion of coal, oil, gas, wood, and garbage. ewg.org Emissions from heat and power generation are significant contributors. For instance, emission levels of Benzo[e]pyrene from coal-fired heat generation range from 92 to 100,00 ug/1X10+6 Btu, while gas-fired sources emit between 18 to 490 ug/1X10+6 Btu. nih.gov The incineration of municipal and commercial waste also releases Benzo[e]pyrene, with emission levels ranging from 0.08 to 450 mg/kg of particulate matter depending on the type of incinerator and combustion conditions. nih.gov

Industrial Discharges and Waste Streams

Several industrial activities are key sources of Benzo[e]pyrene emissions. These include:

Coke Production: Coke ovens, used in the steel industry, release significant amounts of PAHs, including Benzo[e]pyrene. nih.govresearchgate.net The concentration of Benzo[e]pyrene in the emissions from coke ovens has been measured, with varying levels depending on the specific process and location within the plant. nih.gov For example, emissions from coke battery exhausts have been detected at a concentration of 0.9 ng/m³. nih.gov

Aluminum Production: The Soderberg process used in some aluminum smelters is a notable source of PAH emissions. tpsgc-pwgsc.gc.canih.gov Benzo[e]pyrene has been detected in the gas scrubber wastewater from Norwegian aluminum works at concentrations of 355 and 1100 ng/L. nih.gov The type of anode paste used can influence the amount of Benzo[e]pyrene emitted. researchgate.net

Wood Preserving: The wood preservation industry, particularly where creosote (B1164894) is used, contributes to Benzo[e]pyrene in the environment. tpsgc-pwgsc.gc.caepa.gov Waste from these processes can contain Benzo[e]pyrene, and it is listed as a hazardous constituent in certain wood preserving wastes. epa.gov

The following table summarizes Benzo[e]pyrene concentrations from various industrial sources.

Table 1: Benzo[e]pyrene Concentrations in Industrial Emissions and Waste| Industrial Source | Sample Type | Concentration |

|---|---|---|

| Coke Battery Exhausts | Air | 0.9 ng/m³ |

| Aluminum Works Gas Scrubber Wastewater | Wastewater | 355 - 1100 ng/L |

| Wood Preserving Waste | Listed as a hazardous constituent |

Vehicular Exhaust Contributions

Exhaust from motor vehicles is a significant source of atmospheric Benzo[e]pyrene. nih.govumweltprobenbank.de Both gasoline and diesel engines emit this compound. nih.gov Emission rates can vary depending on the vehicle type, age, and whether it is equipped with a catalytic converter. For example, a noncatalyst automobile was found to have a Benzo[e]pyrene emission rate of 45.8 ug/km, while a catalyst-equipped automobile and a heavy-duty diesel truck had rates of 2.0 and 2.6 ug/km, respectively. nih.gov Tire wear particles, brake lining particles, and road dust also contain Benzo[e]pyrene. nih.gov

A historical analysis of tunnel studies in the U.S. shows a significant decline in Benzo[e]pyrene emissions per vehicle-kilometer from over 30 µg/km before the 1980s to approximately 2 µg/km in the 1990s. acs.org

The table below presents a summary of Benzo[e]pyrene emission factors from various vehicles.

Table 2: Benzo[e]pyrene Emission Factors from Vehicular Sources| Vehicle Type | Emission Factor (µg/km) |

|---|---|

| Noncatalyst Automobile | 45.8 |

| Catalyst-Equipped Automobile | 2.0 |

| Heavy-Duty Diesel Truck | 2.6 |

Presence in Tobacco Smoke Constituents

Benzo[e]pyrene is a known constituent of tobacco smoke. nih.govumweltprobenbank.de It is formed during the burning of tobacco and is present in both mainstream and sidestream smoke. nih.govrivm.nl Studies have shown that the concentration of Benzo[e]pyrene in the smoke can vary depending on the type of tobacco product. For example, the mean value for Benzo[a]pyrene (B130552), a related PAH, in cigars was found to be 42 ± 7 ng/g of tobacco burned. nih.govaphapublications.org

Natural Emission Sources

While anthropogenic sources are dominant, natural events also contribute to the environmental load of Benzo[e]pyrene.

Contributions from Wildfires and Volcanic Activity

Forest fires and volcanic eruptions are natural processes that involve the large-scale combustion of organic matter, leading to the formation and release of PAHs, including Benzo[e]pyrene, into the atmosphere. mdpi.comhealthycanadians.gc.ca These emissions can be substantial and can be transported over long distances, contributing to the background levels of Benzo[e]pyrene in the environment. However, compared to anthropogenic sources, the contribution from these natural events is generally considered to be lower. mdpi.com

Environmental Compartmentalization and Distribution of Benzo[e]pyrene

Benzo[e]pyrene is a persistent organic pollutant that is widely distributed across various environmental compartments, including the air, water, and soil. frontiersin.org Its physical and chemical properties, such as low water solubility and high affinity for organic matter, govern its movement and accumulation in the environment. epa.govtpsgc-pwgsc.gc.ca

Atmospheric Transport and Deposition

In the atmosphere, Benzo[e]pyrene is predominantly found adsorbed onto particulate matter, particularly fine particles (PM2.5), due to its low volatility. umweltprobenbank.denih.govmdpi.com This association with airborne particles allows for its long-range transport, far from its original sources. mdpi.commdpi.com The distribution between the gas and particle phase is dependent on ambient temperature. mdpi.com

Atmospheric deposition, through both dry and wet processes, is the primary mechanism by which B[e]P is transferred from the atmosphere to terrestrial and aquatic ecosystems. umweltprobenbank.de Dry deposition of B[e]P-laden particles is considered a dominant pathway. researchgate.net Studies have shown that B[e]P concentrations in the air can vary significantly depending on the location and season. Urban and industrial areas typically exhibit higher concentrations than rural sites. mdpi.com Levels are often elevated during winter due to increased emissions from residential heating and specific meteorological conditions like thermal inversions that limit dispersion. mdpi.comresearchgate.net

| Location Type | Location | Reported Concentration Range (ng/m³) | Reference |

|---|---|---|---|

| Industrial | Czech Republic (2009-2019) | 4.3 - 6.7 (annual average) | mdpi.com |

| Urban | Czech Republic (2009-2019) | 1.0 - 1.5 (annual average) | mdpi.com |

| Suburban | Czech Republic (2009-2019) | 1.1 - 1.7 (annual average) | mdpi.com |

| Rural | Czech Republic (Košetice station, 2009-2019) | 0.3 - 0.7 (annual average) | mdpi.com |

| Urban | Belgrade, Serbia (2005-2008) | Up to 35.7 (highest monthly value) | researchgate.net |

| Urban Coastal | Gdynia, Poland (2019) | 0.64 (mean, PM2.5-bound) | aaqr.org |

Aquatic System Dynamics: Surface Water and Sediments

Benzo[e]pyrene enters aquatic systems through atmospheric deposition and surface runoff from contaminated land. nih.gov Due to its very low water solubility, B[e]P in aquatic environments strongly adsorbs to suspended particulate matter and organic matter, eventually settling into the sediment. epa.govnih.govnih.gov This process leads to the accumulation of B[e]P in the bottom sediments of rivers, lakes, and estuaries, which act as a long-term sink. tpsgc-pwgsc.gc.caacs.org

The concentration of B[e]P in water is often low, while sediments can show significantly higher levels. For example, a study of 30 major rivers in Taiwan found B[e]P levels in sediments ranging from 0.01 to 1.68 µg/kg dry weight. nih.gov The sorptive behavior of B[e]P is influenced by factors such as the organic carbon content and surface area of sediment particles. nih.gov While it is strongly bound, desorption from sediment can occur, indicating a potential for remobilization. nih.gov

| Environmental Compartment | Location | Reported Concentration | Reference |

|---|---|---|---|

| River Water | India | 8.61 ng/L | nih.gov |

| River Sediment | Taiwan (30 major rivers) | 0.01 - 1.68 µg/kg dw | nih.gov |

| River Sediment (Carcinogenic PAHs) | Yamuna River, India | 236 - 6230 µg/kg (for seven cPAHs) | tandfonline.com |

| Groundwater | Minnesota, USA (since 1993) | 0.02 - 0.30 µg/L (only three detections) | health.state.mn.us |

Terrestrial System Accumulation: Soil Contamination

Soil is a primary sink for Benzo[e]pyrene in the environment, with estimates suggesting that over 99% of environmental B[e]P resides in soil. acs.orgnih.gov Contamination occurs mainly through the atmospheric deposition of B[e]P-containing particles. umweltprobenbank.de Industrial activities, such as coal combustion, and vehicle exhausts are major contributors to soil contamination. nih.gov

Once in the soil, B[e]P binds strongly to organic matter, which limits its mobility and leaching into groundwater. epa.govtpsgc-pwgsc.gc.ca However, its persistence in soil is high, with estimated half-lives of over 14-16 months for complete degradation. nih.gov The concentration of B[e]P in soil can vary widely. For example, soil concentrations near a former airfield at Camp Justice were found to have an average concentration of 0.33 mg/kg, with a high of 8.6 mg/kg, which were comparable to typical U.S. urban background levels. navy.mil Studies have shown that B[e]P can accumulate in plants, with concentrations in the plant depending on the initial level of contamination in the soil. researchgate.netnih.gov

| Location/Source Type | Reported Concentration | Reference |

|---|---|---|

| Model experiment with Haplic Chernozem | Spiked with 20, 200, 400, and 800 µg/kg | nih.govnih.gov |

| Farmland near contaminated site, China | 0.42 mg/kg | mdpi.com |

| Camp Justice (former airfield), USA | Average: 0.33 mg/kg; Highest: 8.6 mg/kg | navy.mil |

| Model systems with crude oil contamination | Variable based on oil concentration (40-300 g/kg) | researchgate.net |

| Predicted median value in China (natural soil) | 0.9 ng/g | acs.org |

| Predicted median value in China (agricultural/urban soil) | 6.4 ng/g | acs.org |

Human Exposure Pathways and Environmental Bioavailability of Benzo E Pyrene

Dietary Exposure Mechanisms

Dietary intake is a significant route of human exposure to Benzo[e]pyrene (B47544). Food can become contaminated through environmental deposition of airborne particles onto crops and during certain processing and cooking methods. cfs.gov.hk

Research has identified Benzo[e]pyrene in a variety of food products. For instance, concentrations in smoked herring and salmon have been reported to be between 0.4 to 1.2 µg/kg. nih.gov Barbecued beef was found to contain 1.7 µg/kg, while charbroiled steaks, chicken, hamburgers, and frankfurters showed levels from 2.0 to 20 µg/kg. nih.gov Vegetable oils can also be a source of exposure, with concentrations ranging from 0.4 to 2.6 µg/kg. nih.gov Leafy green vegetables can accumulate Benzo[e]pyrene from the atmosphere, with reported concentrations of 6.9 µg/kg in spinach, 3.7 to 14.7 µg/kg in salads, and 1.1 to 76.2 µg/kg in kale. nih.gov Cereals and soybeans have also been shown to contain Benzo[e]pyrene at levels of 4.3 µg/kg. nih.gov

Benzo[e]pyrene has a high potential for bioconcentration in aquatic organisms, as suggested by its estimated bioconcentration factor (BCF) of 8200. nih.gov However, the ability of some organisms, like fish, to metabolize PAHs can limit this accumulation. nih.gov Invertebrates, on the other hand, may accumulate Benzo[a]pyrene (B130552) to a significant degree. rivm.nl The process of bioaccumulation can lead to increasing concentrations of the compound at higher trophic levels in the food chain. psu.edu

Inhalation Exposure Routes

Inhalation of airborne particulates is another major pathway for human exposure to Benzo[e]pyrene. ca.gov It is released into the atmosphere from sources such as vehicle exhaust and the burning of fossil fuels and wood. taylorandfrancis.comca.gov Benzo[e]pyrene adsorbs to airborne particulate matter. nih.gov In urban areas, vehicular emissions are a significant contributor to the atmospheric concentration of Benzo[e]pyrene. taylorandfrancis.com Studies have shown that Benzo[e]pyrene is one of the most abundant PAHs in both fine (PM2.5) and coarse (PM10) particulate matter in urban environments, indicating its pyrolytic origin from vehicular emissions. taylorandfrancis.com

Occupational exposure to Benzo[e]pyrene can occur in industries where the combustion of organic materials is prevalent. elsevierpure.comnih.gov High levels of PAHs, including Benzo[a]pyrene which is often used as a marker, are found in industries such as aluminum production, coal liquefaction and gasification, coke production, and at sites involving coal-tar distillation and paving. elsevierpure.comnih.gov While specific exposure data for Benzo[e]pyrene is limited, it is a known component of the complex PAH mixtures to which workers in these industries are exposed. epa.gov For example, a commercial anthracene (B1667546) oil was reported to have a Benzo[e]pyrene concentration of 0.02 mg/g. taylorandfrancis.com

Dermal Exposure Pathways

Contact with Contaminated Environmental Matrices

Humans can be exposed to Benzo[e]pyrene through direct contact with and ingestion or inhalation of particles from contaminated environmental matrices, including air, water, soil, and sediment. As a member of the PAH family, Benzo[e]pyrene's presence in these matrices is typically linked to anthropogenic sources such as industrial emissions, vehicle exhaust, and the burning of fossil fuels and biomass. nih.govnih.gov

Air: Benzo[e]pyrene is present in the atmosphere, primarily adsorbed onto particulate matter. eeer.org Atmospheric concentrations can vary significantly based on proximity to emission sources. For instance, a monitoring study in the Sihwa-Banwol industrial area of South Korea detected an average ambient air concentration of Benzo[e]pyrene of 1.39 ng/m³. eeer.org In urban areas, residential heating and vehicle traffic are major contributors to ambient air levels of PAHs. who.int

Water: Due to its low water solubility, Benzo[e]pyrene concentrations in water are generally low. nih.gov However, it can be detected in drinking water sources. Reported concentrations in Norwegian tap water ranged from <0.04 to 0.41 ng/L, while drinking water in Ahmedabad City, India, showed levels from 0.0 to 307.68 ng/L. nih.gov Analysis of various U.S. urban drinking waters has generally found Benzo[e]pyrene levels to be below 1 ng/L. nih.gov Contamination of water can occur from atmospheric deposition and, in drinking water systems, from the leaching of coal tar or asphalt (B605645) linings used in distribution pipes. who.intcanada.ca It has also been detected in groundwater, particularly at sites contaminated by industrial activities like coal-tar distillation. nih.gov

Soil and Sediment: Benzo[e]pyrene strongly binds to organic matter in soil and sediment, leading to its accumulation in these matrices. nih.gov This persistence makes soil and sediment significant long-term reservoirs of contamination. Human exposure can occur through incidental ingestion of contaminated soil or dust. While specific data for Benzo[e]pyrene is less common than for its isomer, Benzo[a]pyrene, studies of urban and industrial soils consistently show the presence of a complex mixture of PAHs. For example, studies of river sediments have identified various PAHs, with concentrations of the carcinogenic fraction of PAHs ranging from 236 to 6230 µg/kg. tandfonline.com In sediment porewater from the San Francisco Bay, Benzo[e]pyrene was detected at concentrations ranging from <0.01 to 2.2 ng/L. nih.gov

Table 1: Reported Concentrations of Benzo[e]pyrene in Environmental Matrices

| Environmental Matrix | Reported Concentration Range | Location/Study Details | Source(s) |

|---|---|---|---|

| Ambient Air | Average of 1.39 ng/m³ | Sihwa-Banwol industrial complexes, South Korea (2005-2007) | eeer.org |

| Drinking Water | <0.04 to 0.41 ng/L | Various Norwegian tap waters | nih.gov |

| Drinking Water | 0.0 to 307.68 ng/L (Mean: 40 ng/L) | Ahmedabad City, India (1987) | nih.gov |

| Drinking Water | Generally <1 ng/L | Various US urban areas | nih.gov |

| Groundwater (Porewater) | <0.01 to 2.2 ng/L | San Francisco Bay, USA | nih.gov |

Transplacental Transfer of Benzo[e]pyrene Metabolites

The placenta is a critical organ for fetal development, but it can also be a pathway for the transfer of xenobiotics from the mother to the fetus. nih.gov Polycyclic aromatic hydrocarbons, including Benzo[e]pyrene, can cross the placental barrier, leading to in-utero exposure. researchgate.netnih.gov This transfer is a significant public health concern, as the developing fetus is particularly vulnerable to the effects of toxic compounds. nih.gov

The mechanism of transfer for lipophilic compounds like PAHs is often passive diffusion. nih.gov Studies have demonstrated the widespread presence of various PAHs in maternal serum, umbilical cord serum, and placental tissue, confirming that maternal-fetal transfer occurs. nih.govresearchgate.net While research specifically detailing the transplacental passage of Benzo[e]pyrene metabolites is limited, extensive research on the isomer Benzo[a]pyrene provides valuable insight.

Maternal exposure to BaP can lead to fetal exposure to the parent compound and/or its metabolites. nih.gov The placenta itself possesses metabolic capabilities and can activate PAHs into reactive metabolites. nih.gov For example, studies have detected Benzo[a]pyrene-DNA adducts—a form of DNA damage caused by reactive metabolites—in human placental tissue and umbilical cord blood. nih.govnih.gov The presence of these adducts in cord blood is direct evidence that carcinogenic metabolites have reached the fetal circulation. nih.gov

One study investigating smokers found BaP-DNA adducts in 13 out of 15 placental samples (ranging from 10 to 60 fmol/50 µg of DNA) and in 12 corresponding umbilical cord blood samples (from 10 to 22.15 fmol/50 µg of DNA). nih.gov The lower levels in cord blood compared to the placenta may suggest that the placenta has a capacity to metabolize and potentially accumulate these compounds, thereby modulating direct fetal exposure. nih.gov Another study analyzing 15 different PAHs found that the average total PAH concentration was highest in maternal serum (1290 ng/g lipid), followed by umbilical cord serum (1150 ng/g lipid), and was lowest in the placenta (673 ng/g lipid). nih.gov This research also suggested that PAHs with lower lipophilicity were more likely to be transferred from the mother to the fetus. nih.gov

Table 2: Research Findings on Transplacental Transfer of PAHs

| Compound/Marker Measured | Matrix | Key Finding | Study Population/Model | Source(s) |

|---|---|---|---|---|

| Benzo[a]pyrene-DNA Adducts | Placenta | Detected at 10 to 60 fmol/50 µg DNA | Pregnant women who smoked | nih.gov |

| Benzo[a]pyrene-DNA Adducts | Umbilical Cord Blood | Detected at 10 to 22.15 fmol/50 µg DNA | Pregnant women who smoked | nih.gov |

| 15 PAHs (Total) | Maternal Serum | Average concentration of 1290 ng/g lipid | 95 paired maternal/cord/placenta samples in Shanghai | nih.gov |

| 15 PAHs (Total) | Umbilical Cord Serum | Average concentration of 1150 ng/g lipid | 95 paired maternal/cord/placenta samples in Shanghai | nih.gov |

| 15 PAHs (Total) | Placenta | Average concentration of 673 ng/g lipid | 95 paired maternal/cord/placenta samples in Shanghai | nih.gov |

Metabolism and Biotransformation Pathways of Benzo E Pyrene

Xenobiotic Metabolism: Phase I Biotransformations

The initial phase of B[e]P metabolism involves the introduction or unmasking of functional groups through oxidation reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily. nih.gov This phase is crucial as it can lead to either detoxification or, in some cases, metabolic activation to reactive intermediates.

The biotransformation of Benzo[e]pyrene (B47544) is initiated by the cytochrome P-450-dependent monooxygenase system. nih.govresearchgate.net Enzymes within this family, such as CYP1A1 and CYP1B1, are well-known for their central role in metabolizing PAHs. mdpi.com These enzymes introduce an oxygen atom into the B[e]P structure, forming epoxide intermediates. researchgate.net In studies using rat liver microsomes containing these enzymes, B[e]P is metabolized; however, the resulting products exhibit little to no mutagenic activity in standard assays like the Salmonella typhimurium test. researchgate.net This contrasts sharply with the metabolism of B[a]P, where CYP-mediated oxidation is a key activation step leading to potent carcinogens. oup.comoup.com

Following the initial formation of epoxides by CYP enzymes, the enzyme epoxide hydrolase plays a critical role. It catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form less reactive trans-dihydrodiols. mdpi.comnih.gov In the metabolism of B[e]P, the primary metabolite formed through this pathway is the trans-4,5-dihydrodiol. nih.gov The 9,10-dihydrodiol has also been identified, but as a minor product of B[e]P incubation with rat liver preparations. nih.gov The metabolic products derived from trans-4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene have been found to possess only modest mutagenic activity. researchgate.net

A critical distinction in the metabolism of B[e]P compared to its potent carcinogenic isomer B[a]P lies in the formation of reactive diol epoxides. The ultimate carcinogenic metabolite of B[a]P is often a bay-region diol epoxide, such as 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), which is highly reactive with DNA. mdpi.comnih.gov

For Benzo[e]pyrene, the analogous pathway is significantly hindered. The precursor trans-9,10-dihydroxy-9,10-dihydrothis compound, which contains a bay-region dihydrodiol structure, is not effectively metabolized by liver enzymes into a mutagenic diol epoxide. researchgate.net This inefficient conversion is a primary reason for the observed low carcinogenic activity of the parent B[e]P compound. researchgate.net

Interestingly, a structural modification changes this outcome. The related compound 9,10-dihydrothis compound (in which the 9,10 double bond is saturated) is metabolically activated by liver microsomes into highly potent mutagenic products. researchgate.net This activation is mediated by the formation of a bay-region tetrahydro-epoxide, demonstrating that the electronic and structural properties of the hydrocarbon rings are critical determinants of metabolic activation. researchgate.net

Xenobiotic Metabolism: Phase II Conjugation and Detoxification

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous polar molecules. This process, catalyzed by a range of transferase enzymes, significantly increases the water solubility of the xenobiotic metabolites, thereby promoting their detoxification and elimination from the body. researchgate.netnih.gov

For Benzo[e]pyrene, specific Phase II metabolites have been identified. Glucuronic acid conjugates of 3-hydroxy-benzo(e)pyrene and the 4,5-dihydrodiol have been reported in studies with hamster embryo cells, confirming the role of UDP-glucuronosyltransferases (UGTs) in its detoxification pathway. nih.gov While specific studies on other conjugation reactions for B[e]P are limited, the general pathways for PAH detoxification are well-established and include sulfation, mediated by sulfotransferases (SULTs), and conjugation with glutathione (B108866) (GSH), mediated by glutathione S-transferases (GSTs). nih.govyoutube.comdrughunter.com These pathways convert hydroxylated metabolites and epoxides into highly soluble glucuronides, sulfates, and glutathione adducts ready for excretion.

Table 1: Identified Metabolites of Benzo[e]pyrene

| Precursor | Metabolite | Metabolic Phase | Enzyme System |

|---|---|---|---|

| Benzo[e]pyrene | B[e]P 4,5-epoxide (intermediate) | Phase I | Cytochrome P450 |

| B[e]P 4,5-epoxide | trans-4,5-dihydroxy-4,5-dihydrobenzo[e]pyrene | Phase I | Epoxide Hydrolase |

| Benzo[e]pyrene | trans-9,10-dihydroxy-9,10-dihydrobenzo[e]pyrene | Phase I | Cytochrome P450, Epoxide Hydrolase |

| Benzo[e]pyrene | 3-hydroxy-benzo[e]pyrene | Phase I | Cytochrome P450 |

| 3-hydroxy-benzo[e]pyrene | 3-hydroxy-benzo[e]pyrene glucuronide | Phase II | UDP-glucuronosyltransferase (UGT) |

| trans-4,5-dihydroxy-4,5-dihydrobenzo[e]pyrene | 4,5-dihydrodiol glucuronide | Phase II | UDP-glucuronosyltransferase (UGT) |

Regulation by the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The metabolism of Benzo[e]pyrene, like other PAHs, is tightly regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. oup.com The AhR is a ligand-activated transcription factor that functions as a sensor for a wide range of environmental compounds, including PAHs. nih.govresearchgate.net

Upon entering the cell, B[e]P can bind to the cytosolic AhR. This binding event causes the receptor to translocate into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. researchgate.net

Binding to XREs initiates the transcription of a battery of genes, most notably those encoding for Phase I enzymes like CYP1A1 and CYP1B1, and various Phase II enzymes. oup.comresearchgate.net In this manner, B[e]P induces the expression of the very enzymes responsible for its own metabolism and eventual detoxification. This feedback loop is a critical cellular defense mechanism against exposure to xenobiotics.

Molecular and Cellular Mechanisms of Benzo E Pyrene Toxicity

Genotoxicity and Mutagenic Potency

The genotoxicity of Benzo[e]pyrene (B47544) is notably low, a characteristic that distinguishes it from many other PAHs. Studies investigating its mutagenic potential have found that B[e]P and its primary metabolites exhibit little to no mutagenic activity in standard assays.

The primary mechanism for genotoxicity by many carcinogenic PAHs, such as Benzo[a]pyrene (B130552), is metabolic activation to diol epoxides that form covalent bonds (adducts) with DNA. However, Benzo[e]pyrene is a poor substrate for this activation pathway.

Investigations into the metabolic activation of B[e]P have shown that it is metabolized to products with minimal to no mutagenic activity toward Salmonella typhimurium. nih.govresearchgate.net The metabolic process yields trans-4,5-dihydroxy-4,5-dihydrobenzo[e]pyrene (a K-region dihydrodiol) which shows only modest mutagenic activity. nih.gov Crucially, the metabolism of its bay-region dihydrodiol, trans-9,10-dihydroxy-9,10-dihydrobenzo(e)pyrene, does not readily form a mutagenic benzo ring epoxide. researchgate.net This inefficient conversion is considered a primary reason for the compound's low mutagenic and carcinogenic activity. researchgate.net

While B[e]P itself does not appear to form significant DNA adducts, it can influence the adduct formation of other PAHs. In one study, the application of B[e]P prior to the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) significantly reduced the binding of DMBA to epidermal DNA. In contrast, even high doses of B[e]P had little to no effect on the total DNA binding of Benzo[a]pyrene (B[a]P). oup.com

One derivative, 9,10-dihydrobenzo[e]pyrene, has been shown to be metabolically activated into potent mutagens, suggesting that structural modifications to the parent B[e]P molecule can drastically alter its genotoxic potential. nih.govresearchgate.net

There is a lack of specific scientific evidence demonstrating that Benzo[e]pyrene directly induces mutations in key oncogenes like K-RAS or tumor-suppressor genes such as TP53. The mutations in these genes are hallmark indicators of potent carcinogens, like Benzo[a]pyrene, which form DNA adducts at specific sites within these genes. nih.gov Given that B[e]P does not form significant DNA adducts and has shown no tumor-producing effect in some animal models, it is not associated with the specific mutational signatures seen with other PAHs. researchgate.netresearchgate.net

The formation of 8-oxo-2'-deoxyguanosine (8-OHdG) is a key marker of oxidative DNA damage, where reactive oxygen species (ROS) modify the guanine (B1146940) base. This type of damage is a known toxicity mechanism for some PAHs, including Benzo[a]pyrene, which can generate ROS during its metabolic processing. nih.govnih.gov However, there is no direct evidence in the reviewed scientific literature to suggest that Benzo[e]pyrene is a significant independent cause of oxidative DNA damage or the formation of 8-oxo-deoxyguanosine.

Carcinogenic Mechanisms

The role of Benzo[e]pyrene in carcinogenesis is complex and appears to be modulatory rather than that of a classical complete carcinogen. A complete carcinogen is a substance that can independently cause all stages of cancer development: initiation, promotion, and progression.

Benzo[e]pyrene is generally considered a non-initiating or, at best, a very weak tumor initiator. oup.com Its primary role in cancer development is as a co-carcinogen or an anti-carcinogen, depending on the specific carcinogen it is interacting with.

In skin carcinogenesis models using mice, B[e]P has demonstrated both potentiating and inhibitory effects on tumor initiation by other PAHs. oup.com When applied shortly before the potent initiator Benzo[a]pyrene, B[e]P was found to potentiate, or enhance, its tumor-initiating activity by approximately 30%. oup.com Conversely, when applied before other carcinogens such as 7,12-dimethylbenz[a]anthracene (DMBA) and dibenz[a,h]anthracene (B1670416) (DB[a,h]A), B[e]P acted as an inhibitor, effectively reducing their tumor-initiating activities. oup.com It had little effect on the activity of several other methylated PAHs. oup.com

This dual role highlights the complexity of its mechanism, which is not a straightforward process of initiation, promotion, and progression but rather a competitive interaction at the metabolic level.

Table 1: Mutagenic Activity of Benzo[e]pyrene and its Derivatives This table summarizes findings on the mutagenic potential of B[e]P and related compounds in the presence of a metabolic activation system (rat liver microsomes) using Salmonella typhimurium as a test system.

| Compound | Relative Mutagenic Activity |

| Benzo[e]pyrene | Little to no activity |

| trans-4,5-dihydroxy-4,5-dihydrobenzo[e]pyrene | Modest activity |

| trans-9,10-dihydroxy-9,10,11,12-tetrahydrobenzo[e]pyrene | Little to no activity |

| 9,10-dihydrobenzo[e]pyrene | Potent mutagenic products (10- to 25-fold more active than products from B[e]P) |

| Data sourced from studies on metabolic activation and mutagenicity. nih.govresearchgate.net |

Table 2: Co-carcinogenic and Anti-carcinogenic Effects of Benzo[e]pyrene on Tumor Initiation This table shows the effect of B[e]P pre-treatment on the tumor-initiating activity of various polycyclic aromatic hydrocarbons (PAHs) in mouse skin.

| Primary Carcinogen | Effect of Benzo[e]pyrene Pre-treatment |

| Benzo[a]pyrene (B[a]P) | Potentiation (activity increased) |

| 7,12-dimethylbenz[a]anthracene (DMBA) | Inhibition (activity decreased) |

| Dibenz[a,h]anthracene (DB[a,h]A) | Inhibition (activity decreased) |

| 3-methylcholanthrene (MCA) | Little or no effect |

| 7-methylbenz[a]anthracene (7-MBA) | Little or no effect |

| Data sourced from a study on skin tumor initiation. oup.com |

Multi-Organ Carcinogenesis in Experimental Systems

The carcinogenic potential of Benzo[e]pyrene (BeP) has been investigated in various experimental animal models and in vitro systems, yielding mixed and often weak or inconclusive results compared to its highly carcinogenic isomer, Benzo[a]pyrene (BaP).

In studies involving skin application on mice, BeP has demonstrated some tumorigenic activity. inchem.org One experiment reported the observation of skin tumors in mice following dermal application. inchem.orginchem.org However, in mouse-skin initiation-promotion assays, its activity is not consistently clear. inchem.org One study detected promoting activity when BeP was applied after initiation with 9,10-dimethylbenz[a]anthracene. inchem.org In contrast, its initiating activity was not clearly evident in other studies where 12-O-tetradecanoylphorbol-13-acetate was used as the promoting agent. inchem.org

Carcinogenicity has also been assessed via other routes of administration. In rats, pulmonary injection of BeP resulted in one squamous-cell carcinoma of the lung at the highest dose level and one pulmonary sarcoma at a mid-dose level, suggesting some potential for lung carcinogenicity, albeit weak. inchem.org However, multiple intraperitoneal administrations of BeP to newborn mice did not lead to a significant increase in tumors in two separate studies. inchem.org

The International Agency for Research on Cancer (IARC) has concluded that the available data are inadequate to permit an evaluation of the carcinogenicity of Benzo[e]pyrene to experimental animals. inchem.org

Table 1: Summary of Experimental Carcinogenesis Studies on Benzo[e]pyrene

| Experimental System | Route of Administration | Findings | Reference(s) |

|---|---|---|---|

| Mice | Skin Application | Skin tumors observed in one study. | inchem.orginchem.org |

| Mice | Skin Initiation-Promotion Assay | Promoting activity detected in one study; initiating activity not clearly evident. | inchem.org |

| Newborn Mice | Intraperitoneal Injection | No significant increase in tumors. | inchem.org |

| Rats | Pulmonary Injection | One squamous-cell carcinoma and one pulmonary sarcoma observed. | inchem.org |

| C3H/10T1/2 Clone 8 Cells | In Vitro | Induced dose-dependent morphologic transformation. | nih.gov |

| Mouse Colon | In Vivo | Did not induce nuclear anomalies. | europa.eu |

Epidemiological Associations with Human Malignancies

There are no direct case reports or epidemiological studies available that specifically evaluate the significance of Benzo[e]pyrene exposure to human cancer risk. inchem.org Consequently, a direct link between BeP exposure and human malignancies has not been established.

The International Agency for Research on Cancer (IARC) classifies Benzo[e]pyrene in Group 3: Not classifiable as to its carcinogenicity to humans. medicalsciencepulse.comcdc.govnih.gov This classification reflects the inadequate evidence of carcinogenicity in humans and the inadequate or limited evidence in experimental animals. inchem.org

Despite the lack of direct epidemiological evidence, human exposure to BeP is widespread. It is a major component of the total content of polycyclic aromatic hydrocarbons (PAHs) found in the environment. inchem.org Human exposure occurs primarily through the inhalation of polluted air and tobacco smoke, as well as the ingestion of food and water contaminated by combustion effluents. inchem.org Therefore, while no specific epidemiological studies have focused on BeP alone, it is a component of complex PAH mixtures that are known to be carcinogenic to humans. inchem.orgnih.gov

Developmental and Reproductive Toxicology

Impact on Offspring Developmental Outcomes

Specific data on the teratogenicity or developmental toxicity of pure Benzo[e]pyrene are very limited. inchem.org No adequate studies in humans or animals have been identified that directly assess the impact of BeP on developmental outcomes following oral or inhalation exposure. ornl.gov

However, BeP is a known component of environmental polycyclic aromatic hydrocarbon (PAH) mixtures, and studies on these mixtures provide some insight into potential risks. nih.gov Research on cohorts exposed to environmental PAHs from sources like coal-fired power plants has linked higher PAH exposure during pregnancy to adverse birth outcomes. nih.govresearchgate.net For instance, higher levels of PAH-DNA adducts in umbilical cord blood, which serve as a biomarker of exposure, have been associated with decreased head circumference at birth. nih.gov Prenatal exposure to PAHs has also been linked to reduced birth length and lower weight and height in children during early development. nih.govresearchgate.net While BeP is a component of these PAH mixtures, its specific contribution to these observed developmental effects cannot be determined from the available data. nih.gov

Table 2: Developmental Outcomes Associated with Prenatal Exposure to Polycyclic Aromatic Hydrocarbons (PAHs)

| Outcome | Association with Prenatal PAH Exposure | Reference(s) |

|---|---|---|

| Head Circumference | Decreased with high PAH-DNA adduct levels. | nih.govresearchgate.net |

| Birth Weight | Inversely associated with higher prenatal PAH exposure. | researchgate.net |

| Birth Length | Reduced with longer duration of prenatal exposure. | nih.gov |

| Child Growth | Reduced height and weight at 18, 24, and 30 months of age. | nih.gov |

| Neurodevelopment | Associated with poor cognitive development and intelligence. | researchgate.net |

Effects on Reproductive Health and Fertility

There is a lack of adequate studies investigating the effects of Benzo[e]pyrene on reproductive health and fertility in humans or animals. ornl.gov General statements in toxicological databases suggest that the broader class of PAHs may cause reproductive effects, but specific evidence for BeP is scarce. nih.gov The European Chemicals Agency (ECHA) notes that only a minority of industry data submitters indicate that BeP is toxic to reproduction. europa.eu While its isomer, Benzo[a]pyrene, is a presumed reproductive toxin based on animal studies, a similar classification has not been established for BeP due to insufficient data. hbm4eu.eu

Immunotoxicity and Immunomodulatory Effects

The effects of Benzo[e]pyrene on the immune system are not fully elucidated, and available studies have produced conflicting results. Several investigations suggest that BeP has minimal to no impact on immune function. A study evaluating the immunosuppressive potential of ten different PAHs found that Benzo[e]pyrene had no significant effect on the antibody-forming cell response in mice. europa.eu Another study reported that, unlike its carcinogenic isomer BaP, Benzo[e]pyrene did not suppress plaque-forming cell (PFC) responses at comparable concentrations. tandfonline.com Furthermore, BeP was found to have no effect on interferon induction and did not significantly alter intracellular glutathione (B108866) levels in lymphocyte cell lines, a mechanism of injury for other PAHs. cdc.govresearchgate.net

In contrast, other research indicates that BeP can exert immunomodulatory effects. One study demonstrated that in vitro exposure to BeP resulted in a dose-related inhibition of polyclonal antibody-generating cultures. nih.gov The same study found that 14-day in vivo exposure of mice to BeP caused a 51% suppression of the T-dependent antibody response. nih.govresearchgate.net These findings suggest that under certain conditions, BeP can be suppressive to the immune system, and its effects may be multicellular in origin. nih.gov

Table 3: Conflicting Research Findings on the Immunotoxicity of Benzo[e]pyrene

| Finding | Experimental System | Conclusion | Reference(s) |

|---|---|---|---|

| No Significant Effect | Mouse antibody-forming cell response | BeP had no significant immunosuppressive effect. | europa.eu |

| No Suppression | In vitro plaque-forming cell (PFC) response | BeP did not suppress PFC responses. | tandfonline.com |

| No Effect | Interferon induction | BeP did not affect interferon induction. | cdc.gov |

| No Alteration | Intracellular glutathione levels in A20.1 cells | BeP did not deplete glutathione. | researchgate.net |

| Inhibition | In vitro polyclonal antibody-generating cultures | BeP caused dose-related inhibition. | nih.govresearchgate.net |

| Suppression | In vivo T-dependent antibody response in mice | BeP caused 51% suppression after 14-day exposure. | nih.govresearchgate.net |

Neurotoxicity and Central Nervous System Impairment

Direct scientific evidence detailing the neurotoxicity of Benzo[e]pyrene is largely unavailable. The existing body of research on the neurological effects of polycyclic aromatic hydrocarbons has predominantly focused on more potent and carcinogenic members of the class, such as Benzo[a]pyrene. hbm4eu.euwikipedia.org

General studies on PAHs as a chemical class indicate that they can cross the blood-brain barrier and have the potential to exert neurotoxic effects on the central nervous system. mdpi.com These effects can include contributions to neurodevelopmental disorders and cognitive impairments. mdpi.com Some PAHs may alter the levels of brain neurotransmitters. nih.gov However, these findings are for the general class of PAHs, and specific studies are needed to determine if Benzo[e]pyrene itself exhibits similar neurotoxic properties.

Oxidative Stress Response and Reactive Oxygen Species Generation

Benzo[e]pyrene exposure has been directly shown to induce the generation of reactive oxygen and nitrogen species (ROS/RNS). In a study using human retinal pigment epithelial (ARPE-19) cells, treatment with benzo[e]pyrene resulted in significantly increased levels of ROS/RNS. nih.govnih.gov This effect was partially reversed by Antimycin A, an inhibitor of mitochondrial complex III, indicating that the mitochondria are a key source of this ROS production. nih.govnih.gov

The metabolic processing of PAHs is a major contributor to oxidative stress. researchgate.netnih.gov The metabolism of the isomer benzo[a]pyrene, for example, is initiated by cytochrome P450 enzymes, leading to various metabolites, including quinones. researchgate.netmdpi.com These quinones can undergo redox cycling, a process that generates a significant amount of ROS, such as superoxide (B77818) anions and hydroxyl radicals. researchgate.netnih.gov This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. mdpi.comnih.gov This damage is a critical factor in the toxic and carcinogenic effects of PAHs. mdpi.com

Perturbation of Key Cellular Signaling Pathways

Benzo[e]pyrene and its isomer perturb several crucial cellular signaling pathways, which underlies many of their toxic effects. A central pathway affected is the Aryl hydrocarbon Receptor (AHR) signaling pathway. nih.govnih.gov The AHR is a ligand-activated transcription factor that is activated by many PAHs. nih.govmdpi.com While benzo[e]pyrene is considered a poor ligand for the AHR compared to benzo[a]pyrene, its ability to influence this pathway cannot be entirely dismissed, especially in complex mixtures. nih.gov Activation of the AHR by benzo[a]pyrene leads to the increased expression of metabolic enzymes like CYP1A1 and CYP1B1, which, while part of a detoxification response, also generate the reactive metabolites that cause DNA damage and oxidative stress. mdpi.comnih.gov

Another critical pathway perturbed by PAHs is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov Exposure to benzo[a]pyrene has been shown to activate NF-κB, which plays a key role in inflammatory responses and has been implicated in promoting cancer cell migration and metastasis. nih.govnih.gov The activation of NF-κB by benzo[a]pyrene can be mediated by the oxidative stress induced by the compound. nih.gov

Furthermore, mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis, can also be affected by PAH exposure. researchgate.net

Influence on Microbiota Composition and Activity (e.g., Gut Microbiome)

Emerging evidence indicates that environmental pollutants like benzo[a]pyrene can significantly alter the composition and function of the gut microbiome, a state known as dysbiosis. mdpi.comresearchgate.net Exposure to benzo[a]pyrene has been shown to reduce the diversity of the gut microbiota. mdpi.com In studies on juvenile sea cucumbers, benzo[a]pyrene exposure led to a decrease in the abundance of beneficial bacteria such as Lactococcus, Bacillus, and Lactobacillus, while increasing the abundance of alkane-degrading bacteria. researchgate.net In rodent studies, benzo[a]pyrene exposure also resulted in significant alterations in gut microbial composition. mdpi.com

These changes in the gut microbiota are not benign. They can lead to gut inflammation, impact the host's immune response, and potentially contribute to the development of metabolic disorders and cancer. mdpi.com The gut microbiota itself can metabolize benzo[a]pyrene, potentially forming toxic compounds that can be reintroduced into the host's system through enterohepatic circulation. mdpi.com The lipophilic nature of PAHs like benzo[e]pyrene allows them to permeate bacterial cell membranes, which may contribute to the observed shifts in microbial populations. mdpi.com

Facilitation of Viral Multiplication and Host Interactions

Research suggests that PAHs can influence viral replication and the host's interaction with viruses. Studies have shown that benzo[a]pyrene can facilitate the multiplication of certain viruses. mdpi.com For example, chronic treatment with benzo[a]pyrene has been observed to increase the replication of HIV-1 in human primary macrophages by approximately three- to fourfold. mdpi.com This enhancement of viral replication is linked to the activation of the NF-κB pathway, driven by CYP-mediated oxidative stress. mdpi.com

Furthermore, the metabolic products of benzo[a]pyrene can directly impact viral components. The reactive metabolite BPDE has been shown to modify viral RNA, impairing its ability to serve as a template for the synthesis of viral proteins. nih.gov Specifically, the translation of the RNA synthetase of phage MS2 was found to be highly sensitive to this modification. nih.gov In other studies, benzo[a]pyrene was found to enhance the production of free polyoma virus DNA in transformed rat cells, an effect dependent on the viral T antigen. nih.gov This suggests that PAHs may induce cellular factors that indirectly promote viral DNA replication. nih.gov

Cardiovascular System Dysregulation

Exposure to PAHs, including benzo[a]pyrene, is increasingly recognized as a risk factor for cardiovascular diseases. nih.govfrontiersin.org The cardiovascular toxicity of these compounds is multifaceted, involving oxidative stress, inflammation, and genotoxicity in vessel-wall cells. nih.gov Benzo[a]pyrene exposure can induce the production of ROS in vascular smooth muscle cells and promote inflammatory responses in human vascular endothelial cells. nih.govresearchgate.net These effects are often mediated through the activation of the AHR and NF-κB signaling pathways. researchgate.net

The consequences of these cellular effects include the promotion of atherosclerosis, hypertension, and potentially myocardial injury. nih.gov For instance, benzo[a]pyrene has been shown to accelerate the formation of atherosclerotic lesions in animal models. researchgate.net It can also lead to elevated blood pressure. nih.gov Interestingly, benzo[e]pyrene, despite being a weaker AHR ligand, was noted in one study not to cause cardiac hypertrophy in rats, unlike its isomer benzo[a]pyrene, highlighting the critical role of AHR activation in some aspects of cardiovascular toxicity. nih.gov However, exposure to benzo[a]pyrene has been linked to cardiac arrhythmias, potentially through the disruption of ion channel function and increased oxidative stress in cardiomyocytes. nih.gov

Biomarkers of Benzo E Pyrene Exposure and Biological Effect

Biomarkers of Internal Exposure

Biomarkers of internal exposure provide a measure of the amount of a chemical that has entered the body and reached systemic circulation.

Quantification of DNA Adducts (e.g., Benzo[e]pyrene-DNA Adducts, BPDE-DNA Adducts)

The formation of covalent bonds between a chemical or its metabolites and DNA, known as DNA adducts, is a critical step in the initiation of chemical carcinogenesis. researchgate.net While the metabolites of many carcinogenic PAHs readily form DNA adducts, research indicates that Benzo[e]pyrene (B47544) is a weak inducer of such damage.

In a study involving juvenile rainbow trout fed with BeP for up to 50 days, there was no significant increase in the concentration of hepatic DNA adducts at any point during the experiment. nih.govresearchgate.net This contrasts with its more carcinogenic isomer, Benzo[a]pyrene (B130552) (BaP), which is known to form DNA adducts more readily. ornl.gov However, some in vitro studies have shown that BeP is not entirely inert. For instance, it was found to induce unscheduled DNA synthesis in HeLa cells when an external metabolic activation system was present, suggesting it can interact with DNA following metabolic transformation. nih.gov

Various sensitive techniques are available for the detection and quantification of DNA adducts, which could be applied to BeP. These include ³²P-postlabelling, immunoassays like ELISA, and methods based on fluorescence. researchgate.netcanada.ca For example, solid-matrix fluorescence (SMF) quenching has been explored as a potential method to characterize PAH-DNA adducts and metabolites, including those from BeP. acs.org These advanced methods are crucial for detecting the low levels of adducts that may be formed from less potent compounds like BeP.

Detection of Protein Adducts

PAHs and their metabolites can bind to blood proteins, such as albumin and hemoglobin, to form protein adducts. researchgate.net This binding allows them to be transported throughout the body. researchgate.net These protein adducts serve as valuable biomarkers because they integrate exposure over the lifespan of the protein (e.g., ~120 days for hemoglobin), providing a longer-term view of exposure than urinary metabolites.

Research has demonstrated that reactive metabolites of Benzo[e]pyrene can form adducts with hemoglobin. A study investigating a range of PAH metabolites found that a mixture of syn- and anti-diol epoxides of Benzo[e]pyrene, as well as benzo[e]pyrene oxide, formed ester adducts with human hemoglobin. nih.gov This indicates that, like other PAHs, BeP is metabolically activated to electrophilic intermediates that can be measured as protein adducts. nih.govmdpi.com A method involving enzymatic proteolysis, immunoaffinity chromatography, and gas chromatography-mass spectrometry has been developed for the quantification of such adducts from small blood samples. nih.gov

Analysis of Urinary Metabolites (e.g., 1-hydroxypyrene)

The analysis of urinary metabolites is a common non-invasive method for assessing recent exposure to xenobiotics. However, for higher molecular weight PAHs like Benzo[e]pyrene, this is not the primary excretion route. worldscientific.com Evidence suggests that metabolites of five- and six-ring PAHs, including BeP, are predominantly found in feces. worldscientific.com

Biomarkers of Early Biological Effect

These biomarkers signal a biological response in the body resulting from exposure to a chemical, often preceding overt signs of toxicity or disease.

Modulation of Enzyme Activities (e.g., Hepatic Ethoxyresorufin-O-Deethylase (EROD) activity)

Exposure to PAHs can induce the activity of cytochrome P450 (CYP) enzymes, which are involved in their metabolism. The induction of CYP1A1, often measured by its catalytic activity, ethoxyresorufin-O-deethylase (EROD), is a well-established biomarker of exposure to PAHs and other aryl hydrocarbon receptor (AhR) agonists. nih.govmst.dk

Benzo[e]pyrene has been shown to be an inducer of EROD activity in multiple experimental systems. In mouse hepatoma cells (Hepa 1c1c7), BeP exposure led to a 24-fold induction of EROD activity. acs.org Studies in rainbow trout provide a more detailed picture of the dynamic response over time. In fish fed BeP, hepatic EROD activity was significantly increased after 14 and 28 days of exposure. researchgate.net However, with continued exposure, the activity returned to control levels by day 50, which may be explained by inhibition of the enzyme by BeP or its metabolites. researchgate.net This modulation of enzyme activity was accompanied by an increase in the amount of CYP1A protein in the liver, which remained elevated for up to 28 days. nih.govresearchgate.net

Research Findings on Benzo[e]pyrene and EROD Activity

| Organism/Cell Line | Observation | Finding | Citation |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Hepatic EROD Activity | Increased after 14 and 28 days of feeding; returned to control levels by day 50. | researchgate.net |

| Rainbow Trout (Oncorhynchus mykiss) | Hepatic CYP1A Protein | Significantly increased after 3, 7, and 28 days of feeding. | researchgate.net |

| Mouse Hepatoma Cells (Hepa 1c1c7) | EROD Activity | 24-fold induction upon exposure. | acs.org |

| Mouse Hepatoma Cells (TAOc1BPr c1) | EROD Activity | 13-fold induction upon exposure. | acs.org |

| Renal Glomerular Mesangial Cells | CYP1A1/CYP1B1 mRNA | Weakly induced by Benzo[e]pyrene. |

Indicators of Genetic Damage (e.g., Chromosomal Aberrations, Micronuclei)

Genetic damage, such as chromosomal aberrations and the formation of micronuclei, are important biomarkers of effect for genotoxic compounds. A micronucleus is a small, extra nucleus that forms in a cell when a chromosome or a fragment of a chromosome is not incorporated into one of the daughter nuclei during cell division, serving as an indicator of chromosomal damage.

Studies have consistently found Benzo[e]pyrene to be inactive or only weakly active in causing this type of genetic damage, especially when compared to its carcinogenic isomer, BaP.

Chromosomal Aberrations: In a study on C3H/10T1/2 mouse fibroblasts, Benzo[e]pyrene was found to be inactive in inducing chromosomal aberrations. An older study on rats reported that BeP produced fewer chromosomal breaks in bone marrow cells than the potent carcinogens 7,12-dimethylbenz(a)anthracene (DMBA) and BaP. Similarly, an early report noted that BeP did not induce chromosomal aberrations in vitro or in hamster bone marrow in vivo. nih.gov

Micronuclei: In cultured rat skin fibroblasts, exposure to BeP did not lead to an increase in micronucleus formation, whereas BaP significantly enhanced it in the same system.